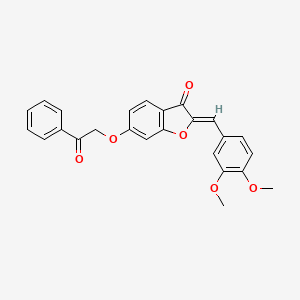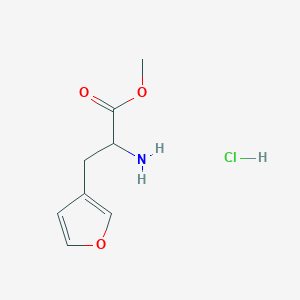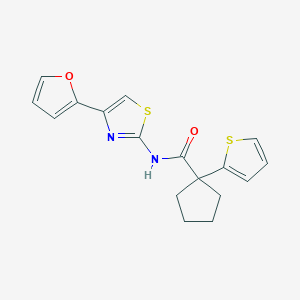
N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole-based heterocyclic amides, closely related to the compound , typically involves stepwise reactions that include the formation of the thiazole ring followed by the introduction of furan and thiophene moieties through coupling reactions. For instance, Şukriye Çakmak et al. (2022) described the synthesis and molecular characterization of a furan-2-carboxamide-bearing thiazole, emphasizing the use of IR, NMR, and XRD for structural characterization, alongside DFT modelling for electronic structure analysis (Çakmak et al., 2022).
Molecular Structure Analysis
Single-crystal X-ray diffraction (XRD) and density functional theory (DFT) modelling are pivotal in elucidating the molecular and electronic structures of such compounds. The research by Çakmak et al. also highlighted the use of Hirshfeld surface analysis to understand the noncovalent interactions that play a crucial role in the molecular assembly and properties of the compound.
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by the presence of reactive sites within the furan, thiazole, and thiophene rings, which can undergo various chemical transformations. Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been explored with similar structures, indicating a broad spectrum of chemical reactivity and potential for functionalization (Aleksandrov & El’chaninov, 2017).
Wissenschaftliche Forschungsanwendungen
Bioactive Furanyl- or Thienyl-Substituted Compounds
Furan and thiophene rings are crucial in drug design due to their bioactive properties. A review by Ostrowski (2022) emphasizes their significance in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues, showcasing their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The study presents a comprehensive analysis of heteroaryl-substituted derivatives and their aryl counterparts, providing insights into the structural modifications for optimized activity and selectivity (Ostrowski, 2022).
Thiophene Derivatives in Therapeutic Applications
Thiophene's structural versatility is highlighted by Drehsen and Engel (1983), who reviewed its broad therapeutic properties across various biological test systems. Their findings suggest that substituting the thiophene ring or its moieties with different aromatic systems does not consistently enhance molecular structures' activity, indicating the nuanced role of thiophene in drug efficacy (Drehsen & Engel, 1983).
Thiazole Derivatives' Medicinal Properties
The medicinal potential of thiazole derivatives, encompassing a wide range of pharmacological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties, is reviewed by Leoni et al. (2014). This comprehensive overview presents thiazole as a core structure for developing new therapeutic agents, showcasing its adaptability and potential in medicinal chemistry (Leoni et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-15(17(7-1-2-8-17)14-6-4-10-22-14)19-16-18-12(11-23-16)13-5-3-9-21-13/h3-6,9-11H,1-2,7-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMZELTDOJBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


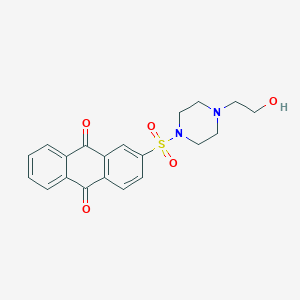
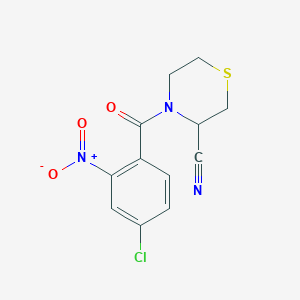
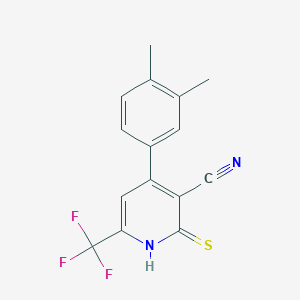
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
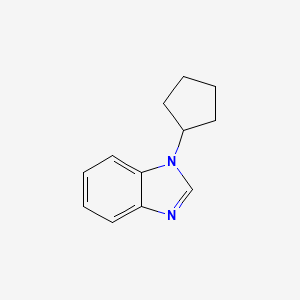
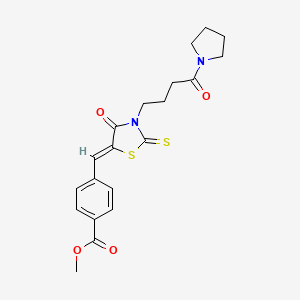
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
